6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
This compound is a heterocyclic compound . It’s a complex molecule that includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also includes a piperazine ring and a pyridazine ring with a cyclopropyl group.
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring, a piperazine ring, and a pyridazine ring with a cyclopropyl group. Triazole compounds are known to be capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
- Researchers have investigated the anticancer potential of this compound. Its ability to interact with specific receptors makes it a promising candidate for targeted therapies against cancer cells .
- The compound has shown antimicrobial effects against various pathogens. Studies explore its role in inhibiting bacterial and fungal growth, which could be valuable in developing new antimicrobial agents .
- Investigations suggest that this compound may possess analgesic properties, potentially alleviating pain. Additionally, its anti-inflammatory activity could be relevant for managing inflammatory conditions .
- The compound exhibits antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Researchers are exploring its role in oxidative stress-related diseases .
- Preliminary studies indicate antiviral activity against certain viruses. Further research aims to understand its mechanism of action and potential use in viral infections .
- The compound acts as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and alkaline phosphatase inhibitors. These properties open avenues for drug design and development .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Applications
Enzyme Inhibition
Additionally, a related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide , has been explored for its anti-tubercular activity against Mycobacterium tuberculosis .
properties
IUPAC Name |
6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-2-12(1)13-3-4-14(20-18-13)22-7-9-23(10-8-22)16-6-5-15-19-17-11-24(15)21-16/h3-6,11-12H,1-2,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIBOBJCSOEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
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